molecular formula C25H22ClN3O5S B11065896 ethyl 2-[(4-chlorophenyl)carbamoyl]-6-(4-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

ethyl 2-[(4-chlorophenyl)carbamoyl]-6-(4-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11065896
M. Wt: 512.0 g/mol
InChI Key: VKGLBNHOVQCXEO-UHFFFAOYSA-N
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Description

ETHYL 2-[(4-CHLOROANILINO)CARBONYL]-6-(4-METHOXYPHENYL)-8-METHYL-4-OXO-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrimido[2,1-b][1,3]thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(4-CHLOROANILINO)CARBONYL]-6-(4-METHOXYPHENYL)-8-METHYL-4-OXO-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(4-CHLOROANILINO)CARBONYL]-6-(4-METHOXYPHENYL)-8-METHYL-4-OXO-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

ETHYL 2-[(4-CHLOROANILINO)CARBONYL]-6-(4-METHOXYPHENYL)-8-METHYL-4-OXO-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[(4-CHLOROANILINO)CARBONYL]-6-(4-METHOXYPHENYL)-8-METHYL-4-OXO-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimido[2,1-b][1,3]thiazine derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of ETHYL 2-[(4-CHLOROANILINO)CARBONYL]-6-(4-METHOXYPHENYL)-8-METHYL-4-OXO-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H22ClN3O5S

Molecular Weight

512.0 g/mol

IUPAC Name

ethyl 2-[(4-chlorophenyl)carbamoyl]-6-(4-methoxyphenyl)-8-methyl-4-oxo-6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C25H22ClN3O5S/c1-4-34-24(32)21-14(2)27-25-29(22(21)15-5-11-18(33-3)12-6-15)20(30)13-19(35-25)23(31)28-17-9-7-16(26)8-10-17/h5-13,22H,4H2,1-3H3,(H,28,31)

InChI Key

VKGLBNHOVQCXEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C=C(S2)C(=O)NC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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